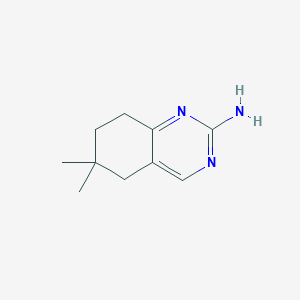

6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Description

Properties

IUPAC Name |

6,6-dimethyl-7,8-dihydro-5H-quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-10(2)4-3-8-7(5-10)6-12-9(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOYTYYLRFKVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=NC(=NC=C2C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazolines, which are characterized by their bicyclic structure. The specific structure of 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine contributes to its unique biological properties.

Research indicates that tetrahydroquinazoline derivatives can interact with various biological targets, influencing numerous physiological processes. The mechanisms of action include:

- Inhibition of Tubulin Polymerization : Compounds similar to 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine have been shown to disrupt microtubule formation in cancer cells. This disruption leads to apoptosis and cell cycle arrest .

- Antiviral Activity : Some studies have reported antiviral properties against Hepatitis C Virus (HCV), demonstrating the compound's ability to reduce viral load in infected patients .

- Selectivity for Tumor Cells : The compound exhibits a high selectivity for tumor cells compared to normal cells, which is crucial for minimizing side effects in cancer therapy .

Cytotoxicity

In vitro studies have demonstrated significant cytotoxic effects of 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine against various cancer cell lines. The cytotoxicity is often measured using MTT assays to determine the half-maximal inhibitory concentration (IC50):

Mechanistic Insights

The compound's mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways. It has been shown to activate caspases and disrupt mitochondrial membrane potential in treated cells .

Case Studies

- Antiviral Efficacy : A clinical study involving patients with chronic HCV infection showed that treatment with a derivative containing the tetrahydroquinazoline scaffold resulted in undetectable HCV RNA levels in a significant proportion of participants after 15 days .

- Cancer Treatment : In a series of experiments on human cancer cell lines, the compound was found to induce significant morphological changes indicative of apoptosis and microtubule disruption similar to known chemotherapeutic agents like combretastatin A-4 .

Pharmacokinetics

The pharmacokinetic profile of tetrahydroquinazolines suggests good oral bioavailability and distribution across tissues. Studies indicate that these compounds can penetrate cellular membranes effectively due to their lipophilic nature.

Comparison with Similar Compounds

Key Observations:

4-Methyl substitution () alters the electron density of the quinazoline ring, which may influence binding interactions in biological systems.

Synthetic Routes: The synthesis of 6,6-dimethyl derivatives likely follows methods similar to those for N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine, involving α-aminoamidines and diarylidenecyclohexanone intermediates under acidic conditions . In contrast, 6-CF3 analogs require specialized reagents (e.g., trifluoromethylating agents) to introduce the CF3 group .

Pharmacological Potential: While the target compound lacks reported bioactivity, N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine () shows potent CDK5 inhibition (Ki: 0.88 μM), highlighting the importance of aromatic substituents in kinase targeting. Analogs with electron-withdrawing groups (e.g., 6-CF3) may exhibit improved metabolic stability due to increased lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.